molecular formula C13H25N3O3S B4035513 N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide

N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide

Cat. No.: B4035513
M. Wt: 303.42 g/mol
InChI Key: YJVOLZAHFGPGSS-UHFFFAOYSA-N
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Description

N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide is a useful research compound. Its molecular formula is C13H25N3O3S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16166284 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

One study discusses the iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, an efficient method for preparing 2-azaindolizines and related compounds, which can be converted to fluorescent compounds via transition-metal-catalyzed cross-coupling reactions. This process highlights a potential application of similar chemical frameworks in synthesizing fluorescent markers for scientific and industrial applications (Shibahara et al., 2006).

Polymer Science

Another research avenue is the synthesis of new soluble polyamides containing ether and pendant cyclododecylidene groups. These polymers, prepared from specific diamines and aromatic dicarboxylic acids, are highlighted for their high solubility in polar solvents, making them potentially useful in creating flexible, transparent films with high thermal stability (Liaw & Liaw, 1998).

Solubility and Solvent Effects

The solubility of related compounds in various solvents has been extensively studied, providing essential data for their application in pharmaceuticals and chemical synthesis. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents has been determined, offering insights into how solvent polarity affects the solubility of similar compounds (Li et al., 2019).

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of N-nitrosodimethylamine formation from N,N-dimethylsulfamide-containing waters during ozonation, particularly in the presence of bromide, have been elucidated. This research is crucial for understanding the environmental impact and treatment of water contaminants derived from similar compounds (von Gunten et al., 2010).

Ionic Liquids Synthesis

Research on solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine as a step in synthesizing ionic liquids showcases another application. This process, leading to the formation of beta-amino alcohols and further transformation into new classes of ionic liquids, demonstrates the versatility of related chemical structures in green chemistry and industrial applications (Fringuelli et al., 2004).

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3S/c1-15(2)20(18,19)14-12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVOLZAHFGPGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
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N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide

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